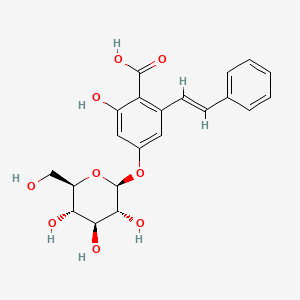
Gaylussacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gaylussacin involves the conjugation of the naturally occurring phytochemical with specific peptides to enhance its targeting ability towards tumor cells . The synthetic route typically involves the use of Turbomole and COSMOthermX20 to analyze the physicochemical properties of the conjugates and individual peptides . The reaction conditions are optimized to ensure the stability and binding affinity of the conjugates with the target receptors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment. The use of high-performance liquid chromatography (HPLC) and mass spectrometry can aid in the purification and quantification of the final product .
Chemical Reactions Analysis
Types of Reactions
Gaylussacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions are typically optimized to ensure high yield and purity of the final product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which have enhanced binding affinity and stability with target receptors . These derivatives are often used in further studies to evaluate their therapeutic potential.
Scientific Research Applications
Gaylussacin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Gaylussacin involves its ability to target multiple over-expressed receptors in tumor cells . The compound binds to receptors such as neuropilin1 (NRP1), integrin α1β1, and CD22, enhancing its anti-cancer properties . The binding interactions are facilitated by the compound’s hydrogen bond accepting and donating capabilities, which are analyzed using molecular docking and dynamics simulation studies .
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: Known for its anti-cancer and anti-inflammatory properties.
Chlorogenic Acid: Exhibits antioxidant and anti-cancer activities.
Hydroxycinnamic Acid Derivatives: These compounds have similar therapeutic properties and are used in various scientific studies.
Uniqueness
Gaylussacin is unique due to its ability to target multiple receptors in tumor cells, enhancing its therapeutic potential . Its conjugation with specific peptides further enhances its binding affinity and stability, making it a promising candidate for developing new cancer therapies .
Properties
CAS No. |
38232-08-5 |
|---|---|
Molecular Formula |
C21H22O9 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-hydroxy-6-[(E)-2-phenylethenyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C21H22O9/c22-10-15-17(24)18(25)19(26)21(30-15)29-13-8-12(16(20(27)28)14(23)9-13)7-6-11-4-2-1-3-5-11/h1-9,15,17-19,21-26H,10H2,(H,27,28)/b7-6+/t15-,17-,18+,19-,21-/m1/s1 |
InChI Key |
UPCRMPLOWXXPFK-BNVRZUOOSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O |
Synonyms |
gaylussacin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















